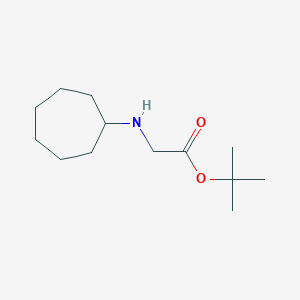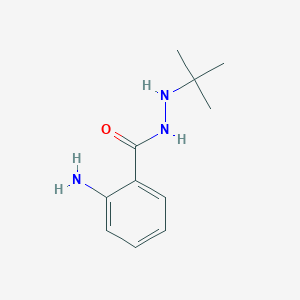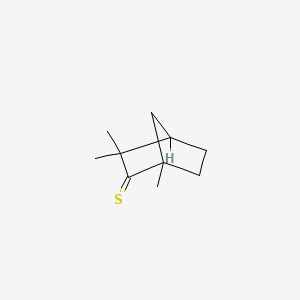
Tert-butyl 2-(cycloheptylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(cycloheptylamino)acetate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of a cycloheptyl group attached to the nitrogen atom of glycine, with the carboxyl group esterified with t-butyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(cycloheptylamino)acetate typically involves the esterification of N-cycloheptylglycine with t-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of flammable and hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(cycloheptylamino)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 2-(cycloheptylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(cycloheptylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The cycloheptyl group may influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cycloheptylglycine methyl ester
- N-cycloheptylglycine ethyl ester
- N-cycloheptylglycine isopropyl ester
Uniqueness
Tert-butyl 2-(cycloheptylamino)acetate is unique due to the presence of the bulky t-butyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds with smaller ester groups .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for scientists and researchers.
Propriétés
Numéro CAS |
66937-57-3 |
|---|---|
Formule moléculaire |
C13H25NO2 |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
tert-butyl 2-(cycloheptylamino)acetate |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)10-14-11-8-6-4-5-7-9-11/h11,14H,4-10H2,1-3H3 |
Clé InChI |
QKEDWEFRMMXCCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNC1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B8679110.png)

![Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B8679135.png)

![2-Nitro-5-[(thiophen-2-yl)sulfanyl]aniline](/img/structure/B8679147.png)



![2-Chloro-1-{1-[(2-fluorophenyl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B8679178.png)
